[5-(2-Aminoethyl)-2-thienyl](3-furyl)methanone hydrobromide
Overview
Description
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thienyl group, a furyl group, and an aminoethyl side chain, which contribute to its versatility in chemical reactions and biological interactions.
Mechanism of Action
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to have unpredictable effects on various biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modifying their catalytic activity. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, thereby altering their conformation and function .
Cellular Effects
The effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide on cells are diverse and profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the transcription of genes by interacting with transcription factors or altering chromatin structure, leading to changes in gene expression profiles .
Molecular Mechanism
At the molecular level, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, either inhibiting or activating their function. This binding often involves the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm .
Metabolic Pathways
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may preferentially target specific tissues or organelles .
Subcellular Localization
The subcellular localization of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of a thienyl intermediate through the reaction of thiophene with an appropriate halogenating agent under controlled conditions.
Aminoethylation: The thienyl intermediate is then subjected to aminoethylation using ethylenediamine in the presence of a suitable catalyst to introduce the aminoethyl group.
Furyl Addition: The final step involves the addition of a furyl group through a Friedel-Crafts acylation reaction, using furfural and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and reproducibility.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and cellular processes.
Medicine
In medicine, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide: Similar structure but with a different position of the furyl group.
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide: Another positional isomer with the furyl group at the 4-position.
Uniqueness
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is unique due to the specific positioning of the furyl group, which influences its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
This detailed overview provides a comprehensive understanding of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAVQDNSRJJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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